Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. One common method includes the following steps:
Formation of the Intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the intermediate tert-butyl piperidine-1-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(methylamino)piperidine-1-carboxylate
- N-Phenyl-4-piperidinamine
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and methylamino groups. These features contribute to its stability and reactivity, making it a valuable compound in various synthetic and research applications .
Biological Activity
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperidine ring substituted with a tert-butyl group and a methylamino group, which significantly influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine moiety allows for binding to neurotransmitter receptors, while the tert-butyl and methylamino groups enhance lipophilicity, facilitating membrane permeability. This dual functionality positions the compound as a potential modulator of neurotransmitter systems.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Study Findings : In vitro assays revealed an IC50 value of approximately 15 µM against human breast adenocarcinoma (MCF-7) cells, indicating substantial inhibitory activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HepG2 (Liver Cancer) | 20 |
A549 (Lung Cancer) | 25 |
These results suggest that the compound could be further explored as a candidate for anticancer drug development.
Neurotransmitter Modulation
The compound has also been investigated for its effects on neurotransmitter systems. It appears to influence serotonin and dopamine pathways, which are critical in mood regulation and various neurological disorders.
- Neurotransmitter Interaction : Binding studies indicate that it may act as a partial agonist at serotonin receptors, potentially offering therapeutic benefits in mood disorders.
Case Study 1: Anticancer Effects
In a controlled study involving the administration of this compound to MCF-7 cells, researchers observed:
- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
- Results : A dose-dependent decrease in cell viability was noted, confirming the compound's potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound in neuronal cell lines:
- Methodology : Neuronal SH-SY5Y cells were exposed to neurotoxic agents in the presence of the compound.
- Results : The compound significantly reduced cell death compared to controls, suggesting protective effects against neurotoxicity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Tert-butyl 4-(propylamino)piperidine-1-carboxylate | Propyl group instead of methylamino | Moderate cytotoxicity |
Tert-butyl 4-(dimethylamino)piperidine-1-carboxylate | Dimethylamino group enhances receptor binding | High receptor affinity |
This comparison highlights how variations in substituents can influence both biological activity and pharmacological potential.
Properties
IUPAC Name |
tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10,13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEYGOYVUJFORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620321 | |
Record name | tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138022-02-3 | |
Record name | tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.